Broussin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Broussin is not a well-known compound. The closest match found is Boursin, which is a soft creamy cheese available in a variety of flavors . It was first created in 1957 by François Boursin, a cheese maker from Normandy . The cheese is similar in texture and flavor to cream cheese .

Synthesis Analysis

There seems to be a confusion with the term “Broussin”. The closest match found is a compound named Broussonetine W . The first total synthesis of Broussonetine W, a naturally-occurring pyrrolidine iminosugar isolated from the traditional Chinese medical plant Broussonetia kazinoki SIEB (Moraceae), has been completed .Molecular Structure Analysis

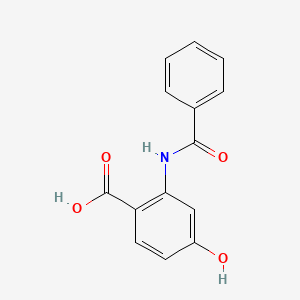

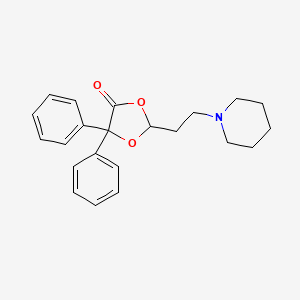

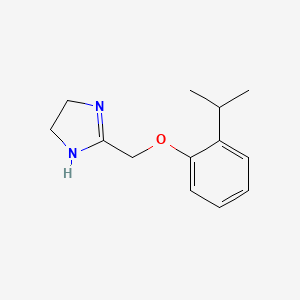

The molecular structure of Broussin is not well-documented. The closest match found is a compound named Broussin listed in the ChEBI database . It is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 7 and a methoxy group at position 4’ .Physical And Chemical Properties Analysis

The physical and chemical properties of Broussin are not well-documented. The closest match found is a compound named Broussin listed in the ChEBI database . It is a hydroxyflavan that is (2S)-flavan substituted by a hydroxy group at position 7 and a methoxy group at position 4’ .Wissenschaftliche Forschungsanwendungen

Impact on Neural Stem Cell Biology

Broussin, particularly in the form of BrdU (5-Bromo-2′-deoxyuridine), has significant effects in the realm of neural stem cell biology. It is often used in the analysis and fate-mapping of dividing cells in this field. However, BrdU has been found to inhibit the expansion of neural progenitors, affect the cell cycle, increase cell death, and influence cell adherence and differentiation in neurosphere cultures derived from the adult rat brain. This suggests that BrdU can have complex and sometimes detrimental effects on the biology of neural stem cells (Lehner et al., 2011).

Antinociceptive Effects

Thymus broussonetii, a variant of Broussin, has been shown to possess antinociceptive effects. Used traditionally in Morocco for treating various diseases, its aqueous and butanolic extracts have been demonstrated to exert antinociceptive activity in both chemical and thermal models in rats and mice. This discovery justifies the traditional use of Thymus broussonetii in pain relief and highlights its potential in scientific research for developing new analgesics (Elhabazi et al., 2006).

Genetic Research and Biodiversity

In genetic research, particularly concerning Broussonetia papyrifera (a species related to Broussin), microsatellite markers have been developed to trace human-mediated dispersal. These markers are useful in assessing genetic diversity and have implications in studies of plant migration and biodiversity (Peñailillo et al., 2017).

Biomedical Resource Discovery

In clinical and translational research, the Biomedical Resource Ontology (BRO) has been developed to facilitate the discovery of biomedical resources. This tool aids researchers in locating and querying diverse resources, thereby enhancing the efficiency of scientific investigations and potentially leading to breakthroughs in human health (Tenenbaum et al., 2011).

Pharmacological Studies

Broussonetia papyrifera exhibits significant pharmacological properties, including anticancer activities. Broussochalcone A, isolated from Broussonetia papyrifera, has been studied for its inhibitory effects on human tumor cells and its potential as an anticancer agent (Park et al., 2018).

Wirkmechanismus

Eigenschaften

CAS-Nummer |

76045-50-6 |

|---|---|

Produktname |

Broussin |

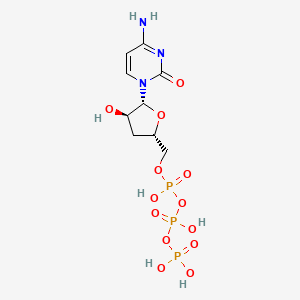

Molekularformel |

C16H16O3 |

Molekulargewicht |

256.3 g/mol |

IUPAC-Name |

(2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1 |

InChI-Schlüssel |

JTPMXGZHRQYFTB-HNNXBMFYSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O |

SMILES |

COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |

Kanonische SMILES |

COC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)